molecular formula C20H14N4O2S B4876093 3-OXO-5,6-DIPHENYL-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE

3-OXO-5,6-DIPHENYL-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE

Cat. No.: B4876093
M. Wt: 374.4 g/mol
InChI Key: NGAKXXMZJRSQJF-UHFFFAOYSA-N
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Description

3-OXO-5,6-DIPHENYL-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring fused with a thiazole ring, along with phenyl groups and a carboxamide functional group. Its unique structure makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-OXO-5,6-DIPHENYL-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the thiazole ring and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, thioamides, and aromatic aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. Purification techniques such as recrystallization and chromatography would be essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-OXO-5,6-DIPHENYL-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for applications in drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its chemical properties could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-OXO-5,6-DIPHENYL-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in specific binding interactions, potentially modulating biological pathways and leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    3-OXO-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE: Lacks the thiazole ring, which may result in different chemical and biological properties.

    5,6-DIPHENYL-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE: Similar structure but without the oxo group, potentially affecting its reactivity and interactions.

Uniqueness

The presence of both the thiazole ring and the oxo group in 3-OXO-5,6-DIPHENYL-N-(1,3-THIAZOL-2-YL)-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE distinguishes it from similar compounds. These structural features contribute to its unique chemical reactivity and potential biological activity, making it a compound of interest for further research and development.

Properties

IUPAC Name

6-oxo-3,4-diphenyl-N-(1,3-thiazol-2-yl)-1H-pyridazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2S/c25-18(22-20-21-11-12-27-20)16-15(13-7-3-1-4-8-13)17(23-24-19(16)26)14-9-5-2-6-10-14/h1-12H,(H,24,26)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAKXXMZJRSQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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